molecular formula C11H14FNO2S B2433240 4-((4-Fluorophenyl)sulfonyl)piperidine CAS No. 150221-22-0

4-((4-Fluorophenyl)sulfonyl)piperidine

Cat. No.: B2433240
CAS No.: 150221-22-0
M. Wt: 243.3
InChI Key: WUWFTIGTTQLIMI-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)sulfonyl)piperidine is an organic compound with the molecular formula C11H14FNO2S. It is a piperidine derivative where a fluorophenyl group is attached to the sulfonyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Scientific Research Applications

4-((4-Fluorophenyl)sulfonyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-((4-Fluorophenyl)sulfonyl)piperidine”, is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Fluorophenyl)sulfonyl)piperidine typically involves the reaction of piperidine with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((4-Fluorophenyl)sulfonyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted phenyl derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the fluorophenyl and sulfonyl groups, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the sulfonyl group provides reactivity towards various chemical transformations .

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2S/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11/h1-4,11,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWFTIGTTQLIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150221-22-0
Record name 4-(4-fluorobenzenesulfonyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of tert-butyl 4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxylate (32.7 mg, 0.095 mmol) in dioxane (238 μL) at room temperature was treated with HCl (4 M in dioxane, 190 μL, 0.762 mmol) and the resulting reaction mixture was stirred for 4 h. The solvent was removed to give the title compound as its HCl salt (25 mg, 94%) as a white solid. ESI-MS m/z [M+H]+ 243.95.
Quantity
32.7 mg
Type
reactant
Reaction Step One
Name
Quantity
190 μL
Type
reactant
Reaction Step One
Quantity
238 μL
Type
solvent
Reaction Step One
Name
Yield
94%

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